

Unveiling the SASS6 Interactome: A Guide to Co-Immunoprecipitation Assays

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Compound of Interest

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

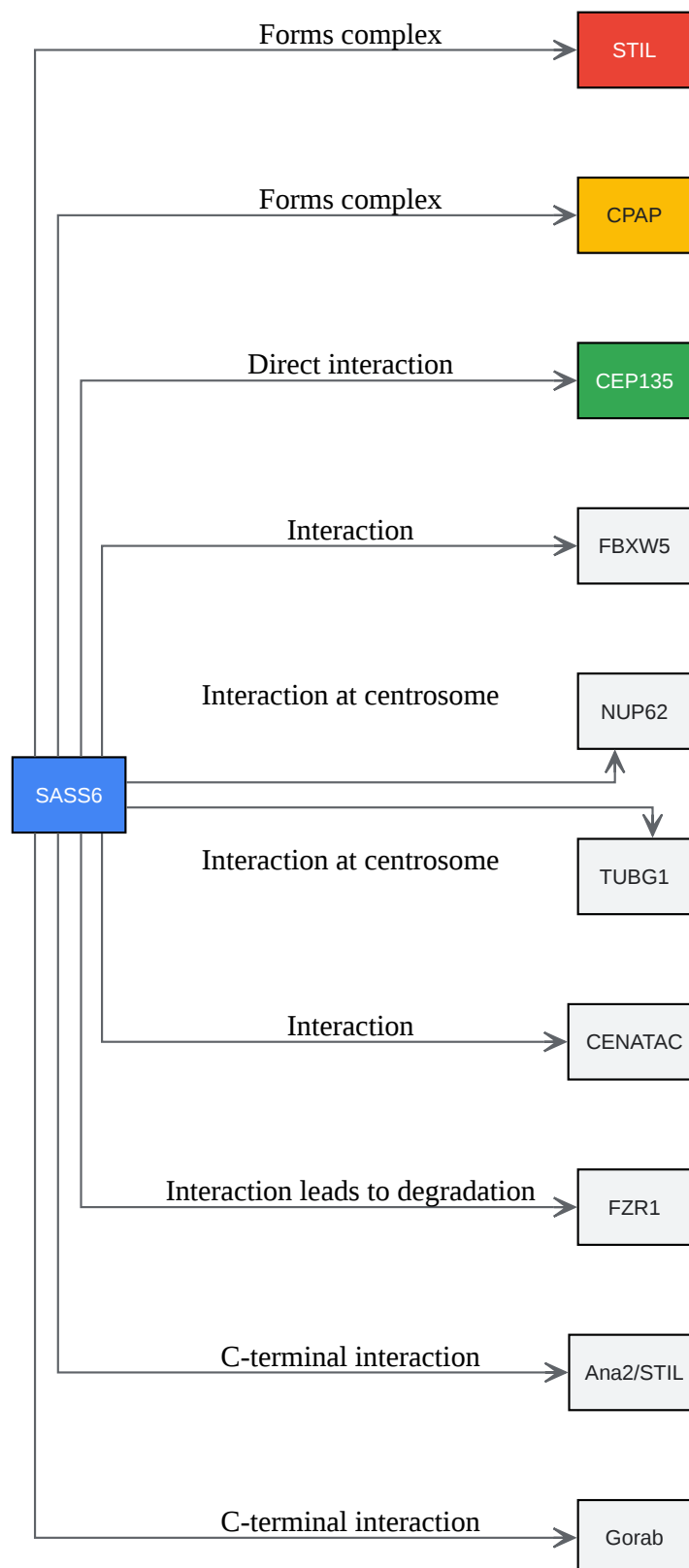
Introduction

Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone of centriole assembly, forming the central cartwheel structure that dictates the nine-fold symmetry of this critical organelle. Dysregulation of SASS6 has been implicated in developmental disorders such as microcephaly and is a focal point in cancer research. Understanding the intricate network of protein-protein interactions (the interactome) that SASS6 engages in is paramount to elucidating its function in both normal cellular processes and disease. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to identify and quantify the components of the SASS6 protein complex. This document provides a detailed protocol for performing Co-IP assays to explore the SASS6 interactome and presents a summary of known interacting partners.

The SASS6 Interaction Network: A Signaling Pathway Overview

SASS6 is a central hub in the regulation of centriole duplication. Its interactions are critical for the recruitment of other essential proteins to the nascent procentriole. The pathway diagram

below illustrates the key known interactions of SASS6.



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Caption: Key protein-protein interactions of SASS6 in centriole duplication.

SASS6 Interactome: Summary of Known Interacting Proteins

The following table summarizes proteins that have been identified as interacting with SASS6 through various studies, including co-immunoprecipitation followed by mass spectrometry. This data is compiled from publicly available interaction databases such as BioGRID and UniProt.[\[1\]](#)
[\[2\]](#)

Interacting Protein	Gene Symbol	Organism	Evidence	Function in Centrosome Biology
STIL	STIL	Homo sapiens	Physical Interaction (HTP)	Required for centriole duplication; recruits SASS6
CPAP/SAS-4	CENPJ	Homo sapiens	Physical Interaction (HTP)	Promotes centriole elongation
CEP135/Bld10	CEP135	Homo sapiens	Physical Interaction (HTP)	Scaffolding protein of the centriole
F-box/WD repeat-containing protein 5	FBXW5	Homo sapiens	Physical Interaction	E3 ubiquitin ligase involved in protein degradation
Nucleoporin 62	NUP62	Homo sapiens	Physical Interaction	Component of the nuclear pore complex, also localizes to the centrosome
Tubulin gamma-1 chain	TUBG1	Homo sapiens	Physical Interaction	Essential for microtubule nucleation at the centrosome
Centrosomal AT-rich coiled-coil protein	CENATAC	Homo sapiens	Physical Interaction	Regulates SASS6 stability
FZR1	FZR1	Homo sapiens	Physical Interaction	Co-activator of the anaphase-promoting

complex/cyclosome (APC/C)				
Anastral spindle 2	Ana2	Drosophila melanogaster	Physical Interaction	Functional ortholog of human STIL
Gorab	GORAB	Homo sapiens	Physical Interaction	Implicated in centriole duplication
Coiled-coil domain containing 84	CCDC84	Homo sapiens	Physical Interaction (HTP)	Function at the centrosome is under investigation
FYVE and coiled-coil domain containing 1	FYCO1	Homo sapiens	Physical Interaction (HTP)	Autophagy-related protein
Sequestosome 1	SQSTM1	Homo sapiens	Physical Interaction (HTP)	Scaffolding protein involved in various signaling pathways

Experimental Protocol: Co-Immunoprecipitation of SASS6

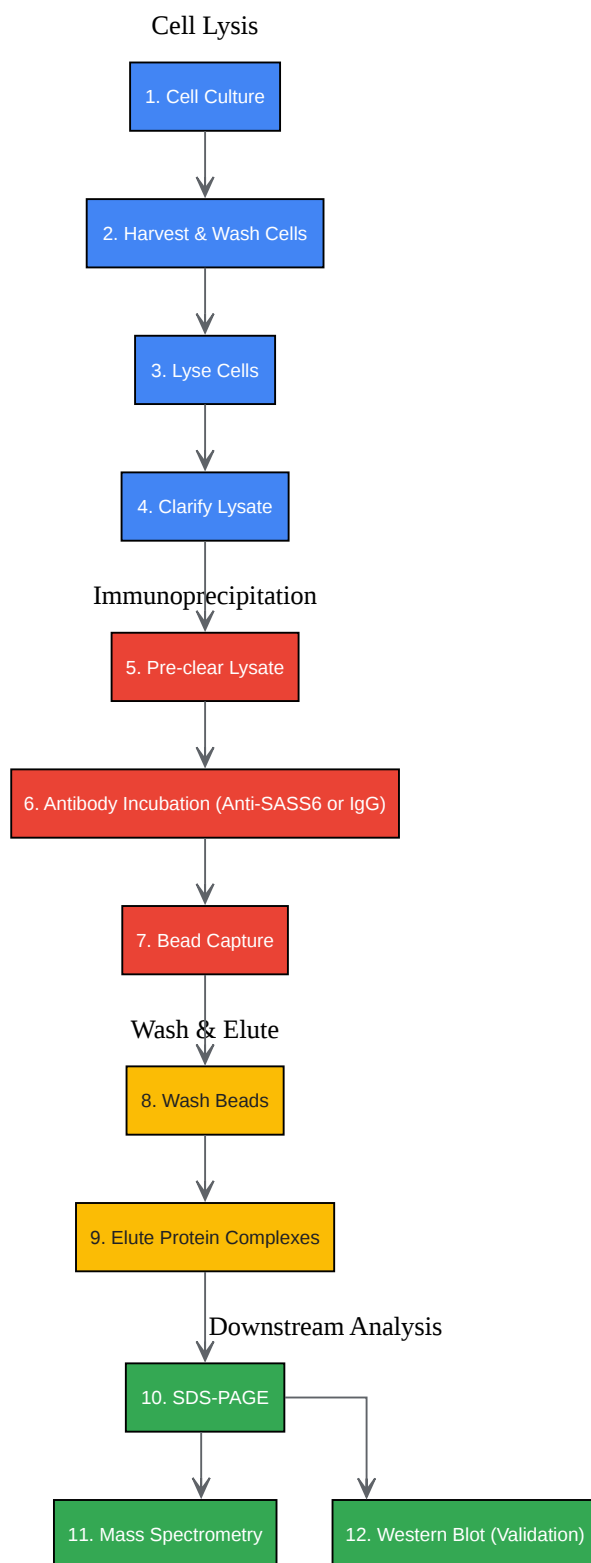
This protocol provides a detailed methodology for the immunoprecipitation of endogenous SASS6 from human cell lines to identify interacting proteins.

Materials and Reagents

- Cell Line: Human cell line with endogenous SASS6 expression (e.g., HEK293T, U2OS)
- Antibodies:

- Rabbit anti-SASS6 polyclonal antibody (for immunoprecipitation)
- Rabbit IgG (isotype control)
- Beads: Protein A/G magnetic beads
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
 - Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
 - Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
 - Neutralization Buffer: 1 M Tris-HCl, pH 8.5
 - 1x SDS-PAGE Sample Buffer

Experimental Workflow



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Caption: Workflow for SASS6 co-immunoprecipitation.

Step-by-Step Methodology

1. Cell Culture and Harvest:

- Culture cells to 80-90% confluency in appropriate media.
- Wash cells twice with ice-cold PBS.
- Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

2. Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer (1 mL per 1×10^7 cells).
- Incubate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

3. Protein Concentration Determination:

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

4. Pre-clearing the Lysate:

- To 1 mg of protein lysate, add 20 μ L of equilibrated Protein A/G magnetic beads.
- Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
- Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

5. Immunoprecipitation:

- To the pre-cleared lysate, add 2-5 μ g of anti-SASS6 antibody. For the negative control, add an equivalent amount of rabbit IgG to a separate aliquot of pre-cleared lysate.

- Incubate on a rotator overnight at 4°C.

6. Immune Complex Capture:

- Add 30 μ L of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.
- Incubate on a rotator for 2-4 hours at 4°C.

7. Washing:

- Pellet the beads on a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, pellet, and discard the supernatant.
- After the final wash, carefully remove all residual Wash Buffer.

8. Elution:

- Resuspend the beads in 50 μ L of Elution Buffer.
- Incubate at room temperature for 5 minutes with gentle agitation.
- Pellet the beads and immediately transfer the supernatant (eluate) to a new tube containing 5 μ L of Neutralization Buffer.
- Alternatively, resuspend the beads in 30 μ L of 1x SDS-PAGE Sample Buffer and boil at 95°C for 5 minutes to elute the proteins. Pellet the beads and collect the supernatant.

9. Downstream Analysis:

- For Mass Spectrometry: The neutralized eluate can be processed for in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.

- For Western Blot Validation: Load the eluate from the SDS-PAGE sample buffer preparation onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against SASS6 and putative interacting partners.

Concluding Remarks

The study of the SASS6 interactome through co-immunoprecipitation and mass spectrometry provides invaluable insights into the molecular machinery governing centriole duplication. The protocol outlined here offers a robust framework for researchers to identify novel SASS6 binding partners and to investigate how these interactions are regulated in various cellular contexts. Such studies are crucial for advancing our understanding of centrosome biology and for the development of novel therapeutic strategies targeting diseases associated with aberrant centriole number and function.

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References

- 1. SASS6 Result Summary | BioGRID [thebiogrid.org]
- 2. uniprot.org [uniprot.org]
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